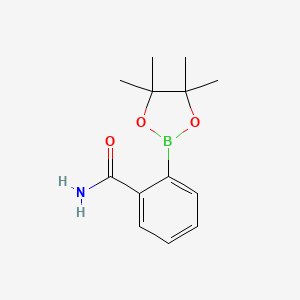
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate
Vue d'ensemble
Description
“Methyl 3-acetyl-5-bromo-4-hydroxybenzoate” is a chemical compound with the CAS Number: 160753-84-4 . It has a molecular weight of 273.08 . This compound is used to prepare and study structure-activity relationships of 2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids as potent reversible inhibitors of human steroid sulfatase .
Synthesis Analysis
In an unsymmetrical Ullman reaction between methyl 5-bromovanillate (II) and methyl 3-bromo-4-hydroxybenzoate (III), all the three possible dicarbomethoxy-dibenzo-p-dioxins were yielded, which were separated by repeated chromatography over silica gel . Another synthesis method involves the use of n-Butyl vinyl ether and Methyl 3-bromo-4-hydroxybenzoate .Molecular Structure Analysis
The IUPAC name for this compound is methyl 3-acetyl-5-bromo-4-hydroxybenzoate . The InChI code is 1S/C10H9BrO4/c1-5(12)7-3-6(10(14)15-2)4-8(11)9(7)13/h3-4,13H,1-2H3 . The InChI key is RUCFCAIVBNFCSY-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is used as a reactant in the preparation of selective inhibitors . It is also used in the synthesis of 2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids .Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . The storage temperature is room temperature .Applications De Recherche Scientifique
Application 1: Preparation of Selective Inhibitors
- Summary of the Application: Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is used as a reactant in the preparation of selective inhibitors .
- Results or Outcomes: The reaction yielded all three possible dicarbomethoxy-dibenzo-p-dioxins, which were separated by repeated chromatography over silica gel .
Application 2: Synthesis of Polyfunctionalized Heterocyclic Systems
- Summary of the Application: Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is used in the synthesis of polyfunctionalized heterocyclic systems .
- Methods of Application: The compound is used as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
- Results or Outcomes: The use of this compound has led to the development of a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
Application 3: Preparation of Reversible Inhibitors
- Summary of the Application: Methyl 3-Acetyl-4-hydroxybenzoate is used to prepare and study structure-activity relationships of 2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids as potent reversible inhibitors of human steroid sulfatase .
- Results or Outcomes: The reaction yielded potent reversible inhibitors of human steroid sulfatase .
Application 4: Synthesis of Value-Added Compounds
- Summary of the Application: 4-Hydroxybenzoic acid, which can be derived from Methyl 3-acetyl-5-bromo-4-hydroxybenzoate, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .
- Methods of Application: A variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products .
- Results or Outcomes: The use of this compound has led to the development of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol .
Application 5: Preparation of Dicarbomethoxy-dibenzo-p-dioxins
- Summary of the Application: Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is used as a reactant in the preparation of dicarbomethoxy-dibenzo-p-dioxins .
- Methods of Application: The compound is used in an unsymmetrical Ullman reaction with methyl 5-bromovanillate .
- Results or Outcomes: The reaction yielded all three possible dicarbomethoxy-dibenzo-p-dioxins, which were separated by repeated chromatography over silica gel .
Application 6: Synthesis of High-Performance Liquid Crystal Polymers
- Summary of the Application: 4-Hydroxybenzoic acid, which can be derived from Methyl 3-acetyl-5-bromo-4-hydroxybenzoate, is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .
- Results or Outcomes: The use of this compound has led to the development of high-performance liquid crystal polymers with wider and ever-increasing applications in the thermoplastic industry .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-acetyl-5-bromo-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-5(12)7-3-6(10(14)15-2)4-8(11)9(7)13/h3-4,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCFCAIVBNFCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)C(=O)OC)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578587 | |
| Record name | Methyl 3-acetyl-5-bromo-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate | |
CAS RN |
160753-84-4 | |
| Record name | Methyl 3-acetyl-5-bromo-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




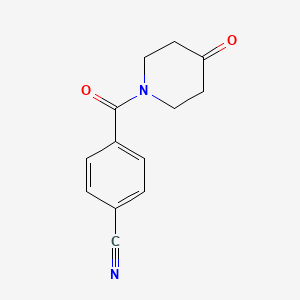

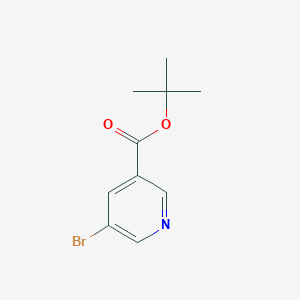
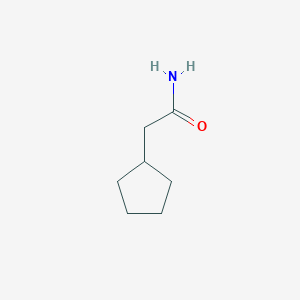
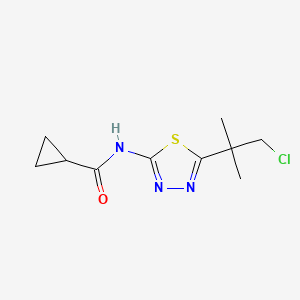

![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1356893.png)
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine](/img/structure/B1356895.png)

